[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
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Overview
Description
The compound “[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride” is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furofuran ring system, the attachment of the piperazine and pyridine moieties, and the introduction of the nitrate and hydrochloride groups. Typical reaction conditions might include:
Formation of the furofuran ring: This could involve cyclization reactions under acidic or basic conditions.
Attachment of the piperazine and pyridine groups: These steps might involve nucleophilic substitution reactions.
Introduction of nitrate and hydrochloride groups: These could be achieved through nitration and acid-base reactions, respectively.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve:
Scaling up the reactions: Using larger reactors and more efficient catalysts.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: These reactions might alter the oxidation state of the sulfur or nitrogen atoms.
Substitution reactions: The piperazine and pyridine groups could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the piperazine or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating diseases, depending on its biological activity and pharmacokinetic properties.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to enzymes or receptors: Inhibiting their activity or modulating their function.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperazine derivatives, pyridine-containing molecules, or furofuran-based structures.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
CAS No. |
134185-27-6 |
---|---|
Molecular Formula |
C18H27ClN4O5S |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C18H26N4O5S.ClH/c23-22(24)27-16-13-26-17-15(12-25-18(16)17)21-9-7-20(8-10-21)6-1-11-28-14-2-4-19-5-3-14;/h2-5,15-18H,1,6-13H2;1H/t15-,16-,17+,18+;/m0./s1 |
InChI Key |
LFSAPAWXAJGBLR-DBOKGZFLSA-N |
Isomeric SMILES |
C1CN(CCN1CCCSC2=CC=NC=C2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-].Cl |
Canonical SMILES |
C1CN(CCN1CCCSC2=CC=NC=C2)C3COC4C3OCC4O[N+](=O)[O-].Cl |
Origin of Product |
United States |
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